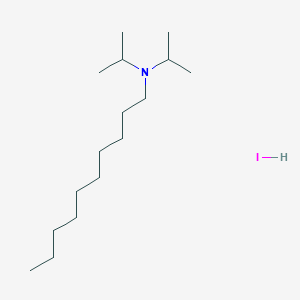

N,N-di(propan-2-yl)decan-1-amine

説明

N,N-Di(propan-2-yl)decan-1-amine is a tertiary aliphatic amine with a linear decyl (C10) backbone and two isopropyl (propan-2-yl) groups attached to the nitrogen atom. Its molecular formula is C₁₆H₃₅N, and its structure combines hydrophobicity from the long alkyl chain with steric hindrance due to the branched isopropyl substituents. This compound is synthesized via alkylation of decan-1-amine with isopropyl halides or through reductive amination of decanal with isopropylamine under catalytic conditions. Such amines are typically used in surfactants, corrosion inhibitors, or as intermediates in organic synthesis, leveraging their nucleophilic and phase-transfer properties .

特性

CAS番号 |

120186-27-8 |

|---|---|

分子式 |

C16H36IN |

分子量 |

369.37 g/mol |

IUPAC名 |

N,N-di(propan-2-yl)decan-1-amine;hydroiodide |

InChI |

InChI=1S/C16H35N.HI/c1-6-7-8-9-10-11-12-13-14-17(15(2)3)16(4)5;/h15-16H,6-14H2,1-5H3;1H |

InChIキー |

RDNMOYZEMHOLIF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCN(C(C)C)C(C)C.I |

正規SMILES |

CCCCCCCCCCN(C(C)C)C(C)C.I |

同義語 |

IEM 1194 IEM-1194 N-decyl-N,N-diisopropylamine |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of N,N-di(propan-2-yl)decan-1-amine are influenced by its alkyl chain length and substituent branching. Below is a comparative analysis with analogous amines:

Table 1: Key Properties of N,N-Di(propan-2-yl)decan-1-amine and Related Amines

Key Differences:

Branching and Steric Effects :

- The isopropyl groups in N,N-di(propan-2-yl)decan-1-amine create significant steric hindrance, reducing its nucleophilicity compared to N,N-diethyl-decan-1-amine. This makes the latter more reactive in alkylation or acylation reactions.

- In contrast, diallylamine’s allyl substituents enhance conjugation and reactivity in polymerization or cycloaddition reactions .

Hydrophobicity: The C10 chain in N,N-di(propan-2-yl)decan-1-amine confers high hydrophobicity, limiting its solubility in polar solvents like water or ethanol. Shorter-chain analogs, such as diallylamine, exhibit better miscibility in these solvents .

Aromatic vs. Aliphatic Systems :

- N,N-Diisopropylaniline (aromatic) has distinct electronic properties due to the benzene ring, enabling π-π interactions absent in aliphatic amines. This makes it more suitable for applications requiring aromatic stabilization, such as drug synthesis .

Research Findings and Functional Insights

Thermal Stability :

Long-chain branched amines like N,N-di(propan-2-yl)decan-1-amine exhibit higher thermal stability (decomposition >250°C) compared to linear analogs (e.g., N,N-dimethyldodecylamine), attributed to reduced molecular mobility from branching .

Surface Activity: The compound’s surfactant efficiency (critical micelle concentration, CMC) is lower than that of N,N-diethyl-decan-1-amine due to reduced polarity. However, its micelles are more stable in nonpolar environments, useful in lubricant formulations .

Biological Interactions : Unlike aromatic amines (e.g., N,N-diisopropylaniline), aliphatic amines like N,N-di(propan-2-yl)decan-1-amine show minimal DNA intercalation but may disrupt lipid membranes due to their amphiphilic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。